7H-Pyrido(3,2-c)carbazol-10-ol
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Overview
Description
7H-Pyrido(3,2-c)carbazol-10-ol: is a complex organic compound with the molecular formula C15H10N2O . It features a fused-ring structure that includes pyridine and carbazole moieties. This compound is notable for its aromaticity and the presence of a hydroxyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(3,2-c)carbazol-10-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can undergo cyclization reactions in the presence of catalysts like palladium or copper salts. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido(3,2-c)carbazol-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and halogenated compounds. These products can further undergo additional transformations to yield a variety of functionalized molecules .
Scientific Research Applications
7H-Pyrido(3,2-c)carbazol-10-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 7H-Pyrido(3,2-c)carbazol-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler structure lacking the pyridine ring.
Indolocarbazole: Contains an indole moiety fused with a carbazole ring.
Benzocarbazole: Features a benzene ring fused with a carbazole structure.
Uniqueness
7H-Pyrido(3,2-c)carbazol-10-ol is unique due to its fused pyridine and carbazole rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
75413-43-3 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7H-pyrido[3,2-c]carbazol-10-ol |
InChI |
InChI=1S/C15H10N2O/c18-10-4-6-12-11(8-10)14-13(17-12)5-3-9-2-1-7-16-15(9)14/h1-8,17-18H |
InChI Key |
UURFMIFLZIPLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)NC4=C3C=C(C=C4)O)N=C1 |
Origin of Product |
United States |
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